molecular formula C9H13NO B14284906 (5-Ethyl-2-methylpyridin-3-yl)methanol CAS No. 123903-23-1

(5-Ethyl-2-methylpyridin-3-yl)methanol

Cat. No.: B14284906
CAS No.: 123903-23-1
M. Wt: 151.21 g/mol
InChI Key: NYGVRXZKSMLURT-UHFFFAOYSA-N
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Description

(5-Ethyl-2-methylpyridin-3-yl)methanol is an organic compound with a pyridine ring substituted with an ethyl group at the 5-position, a methyl group at the 2-position, and a hydroxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethyl-2-methylpyridin-3-yl)methanol can be achieved through several methods. One common approach involves the use of Grignard reagents. For example, the reaction of 5-ethyl-2-methylpyridine with formaldehyde in the presence of a Grignard reagent such as methylmagnesium bromide can yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow systems and catalytic processes can enhance the efficiency and yield of the production .

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-2-methylpyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of (5-Ethyl-2-methylpyridin-3-yl)carboxylic acid.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(5-Ethyl-2-methylpyridin-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Ethyl-2-methylpyridin-3-yl)methanol involves its interaction with molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The pyridine ring can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Ethyl-2-methylpyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

123903-23-1

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(5-ethyl-2-methylpyridin-3-yl)methanol

InChI

InChI=1S/C9H13NO/c1-3-8-4-9(6-11)7(2)10-5-8/h4-5,11H,3,6H2,1-2H3

InChI Key

NYGVRXZKSMLURT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(N=C1)C)CO

Origin of Product

United States

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